molecular formula C8H12N2O3S2 B6278810 [(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone CAS No. 2649035-65-2

[(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B6278810
CAS No.: 2649035-65-2
M. Wt: 248.3
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Description

[(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2O3S2. It is characterized by the presence of sulfonamide and sulfanone functional groups, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the sulfanone group. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of 4-6 hours to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfoxide or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: Shares the sulfonamide group but lacks the sulfanone functionality.

    Sulfamethazine: A sulfonamide antibiotic with a similar structure but different substituents on the aromatic ring.

    Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of the sulfanone group.

Uniqueness

[(4-aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of both sulfonamide and sulfanone groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2649035-65-2

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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